molecular formula C25H24N4O B10878598 2-(8-imino-7-phenyl-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl)-N,N-dimethylethanamine

2-(8-imino-7-phenyl-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl)-N,N-dimethylethanamine

Cat. No.: B10878598
M. Wt: 396.5 g/mol
InChI Key: JMVPGTMDXJCBNX-UHFFFAOYSA-N
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Description

N-{2-[8-Imino-7-phenyl-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]ethyl}-N,N-dimethylamine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzochromeno-pyrimidine core, which is a fused ring system combining benzene, chromene, and pyrimidine rings. This unique structure imparts significant chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[8-imino-7-phenyl-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]ethyl}-N,N-dimethylamine involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromene Core: The synthesis begins with the formation of the chromene core through a condensation reaction between salicylaldehyde and malononitrile in the presence of a base such as piperidine.

    Cyclization to Form the Pyrimidine Ring: The chromene intermediate undergoes cyclization with guanidine or its derivatives to form the pyrimidine ring, resulting in the chromeno-pyrimidine core.

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Imino Group: The imino group is introduced by reacting the intermediate with an appropriate amine, such as aniline, under acidic conditions.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{2-[8-Imino-7-phenyl-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]ethyl}-N,N-dimethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{2-[8-Imino-7-phenyl-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]ethyl}-N,N-dimethylamine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its unique structure.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

    Industrial Applications: It is explored for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{2-[8-imino-7-phenyl-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]ethyl}-N,N-dimethylamine involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell division. Additionally, it can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chromeno[2,3-d]pyrimidine Derivatives: These compounds share the chromeno-pyrimidine core and exhibit similar biological activities.

    Benzochromene Derivatives: Compounds with a benzochromene core also show comparable chemical properties and applications.

    Pyrimidine Derivatives: Pyrimidine-based compounds are widely studied for their medicinal properties and serve as a basis for comparison.

Uniqueness

N-{2-[8-Imino-7-phenyl-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]ethyl}-N,N-dimethylamine is unique due to its specific combination of structural features, including the benzochromeno-pyrimidine core and the presence of the imino and dimethylamine groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H24N4O

Molecular Weight

396.5 g/mol

IUPAC Name

2-(13-imino-11-phenyl-18-oxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),15-heptaen-14-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C25H24N4O/c1-28(2)14-15-29-16-27-25-22(24(29)26)21(18-9-4-3-5-10-18)20-13-12-17-8-6-7-11-19(17)23(20)30-25/h3-13,16,21,26H,14-15H2,1-2H3

InChI Key

JMVPGTMDXJCBNX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=NC2=C(C1=N)C(C3=C(O2)C4=CC=CC=C4C=C3)C5=CC=CC=C5

Origin of Product

United States

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